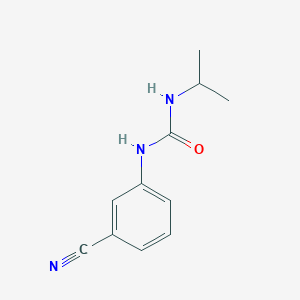

1-(3-Cyanophenyl)-3-(propan-2-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-cyanophenyl)-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8(2)13-11(15)14-10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMJJEPFKGJZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure and Conformational Dynamics of 1 3 Cyanophenyl 3 Propan 2 Yl Urea

Spectroscopic Probes for Structural Elucidation (e.g., advanced NMR for conformational analysis, not basic identification)

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental in determining the through-space proximity of protons, offering insights into the preferred conformations around the urea (B33335) C-N bonds. For instance, correlations between the N-H protons and the isopropyl or aromatic protons would help establish the relative orientation of these substituents.

Variable temperature (VT) NMR spectroscopy is particularly insightful for studying the rotational barriers around the C-N bonds of the urea moiety. Due to the partial double bond character of these bonds, rotation is restricted, leading to the existence of different conformers (rotamers) that can interconvert. At low temperatures, the interconversion may be slow on the NMR timescale, resulting in distinct signals for protons in different conformational environments. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals. By analyzing the line shapes at different temperatures, the energy barrier for rotation (ΔG‡) can be calculated. For related N-alkyl-N'-aryl ureas, these barriers are typically in the range that is accessible by dynamic NMR experiments.

X-ray Crystallographic Analysis of Urea Derivatives and Co-complexes

While a crystal structure for 1-(3-cyanophenyl)-3-(propan-2-yl)urea has not been reported in publicly accessible crystallographic databases, the solid-state structures of numerous N-alkyl-N'-aryl urea derivatives have been extensively studied. This body of work provides a strong basis for predicting the likely solid-state conformation and intermolecular interactions of the title compound.

Solid-State Molecular Conformations and Intermolecular Interactions

In the solid state, N,N'-disubstituted ureas commonly adopt a trans-trans conformation, where the substituents on both nitrogen atoms are oriented trans with respect to the carbonyl group. This planar conformation is favored as it minimizes steric hindrance and maximizes opportunities for intermolecular hydrogen bonding. However, cis-trans conformations are also observed, particularly when intramolecular hydrogen bonding is possible or when steric constraints of bulky substituents come into play. For this compound, a trans-trans conformation is highly probable in the solid state.

The cyanophenyl group is expected to be nearly coplanar with the urea moiety to maximize π-conjugation. The isopropyl group, being bulkier, will likely orient itself to minimize steric clashes with the rest of the molecule.

Analysis of Hydrogen Bonding Networks and Crystal Packing

A defining feature of the crystal structures of urea derivatives is the extensive network of intermolecular hydrogen bonds. The urea group contains two N-H protons that act as hydrogen bond donors and a carbonyl oxygen that is a strong hydrogen bond acceptor. In the solid state, these groups typically form robust hydrogen-bonded synthons.

The most common hydrogen bonding motif in N,N'-disubstituted ureas is the formation of one-dimensional, hydrogen-bonded chains or tapes. In this arrangement, the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and this pattern repeats to form a chain. These chains then pack in various ways, influenced by the nature of the substituents.

In the case of this compound, the nitrile group (C≡N) on the phenyl ring can also act as a weak hydrogen bond acceptor, potentially leading to more complex, two- or three-dimensional hydrogen bonding networks. The crystal packing will be a balance between the strong urea-urea hydrogen bonds and weaker interactions involving the cyano group and the alkyl and aryl moieties.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Expected Role in Crystal Packing |

| Urea-Urea Hydrogen Bond | N-H | C=O | 2.8 - 3.0 | Primary motif, forming chains or tapes. |

| Cyano Group Interaction | C-H (aryl) | N≡C | > 3.0 | Secondary interaction, linking chains. |

| van der Waals Forces | Isopropyl, Phenyl | Isopropyl, Phenyl | Variable | Contribute to overall crystal packing density. |

Conformational Analysis and Rotational Barriers in Solution and Gas Phase

The conformational landscape of this compound in the solution and gas phases is expected to be more complex than in the solid state due to the absence of crystal packing forces. Computational studies on analogous N-alkyl-N'-aryl ureas have provided valuable insights into their conformational preferences and the energy barriers separating different conformers. osti.gov

Rotation around the C(urea)-N(aryl) and C(urea)-N(alkyl) bonds are the primary conformational degrees of freedom. Computational studies on similar molecules have shown that the rotation around the C(urea)-N(aryl) bond is generally more restricted due to resonance stabilization between the urea and the aromatic ring. The rotational barrier for the C(urea)-N(alkyl) bond is typically lower.

For phenylurea, the calculated rotational barrier around the C-N(phenyl) bond is around 8-9 kcal/mol. mdpi.com The barrier for rotation of the phenyl group itself is lower, in the range of 2-3 kcal/mol. For the alkyl group, the rotational barrier is influenced by its size. For an isopropyl group, the barrier to rotation around the N-C(isopropyl) bond is expected to be in the range of 4-6 kcal/mol. mdpi.com

Computational Chemistry and Theoretical Investigations of 1 3 Cyanophenyl 3 Propan 2 Yl Urea

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules and materials.

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For 1-(3-Cyanophenyl)-3-(propan-2-yl)urea, the HOMO is expected to be localized primarily on the electron-rich urea (B33335) and phenyl groups, while the LUMO is likely to be centered around the electron-withdrawing cyano group. This distribution of frontier orbitals suggests that the molecule can participate in various types of chemical reactions.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. In the case of this compound, the ESP map would likely show negative potential (red regions) around the oxygen of the urea group and the nitrogen of the cyano group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the urea's NH groups, highlighting their potential for hydrogen bonding.

Table 1: Theoretical Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 4.5 D | Polarity and intermolecular interactions |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Vibrational frequency analysis, often performed in conjunction with DFT calculations, is a powerful tool for studying the conformational landscape of a molecule. By calculating the vibrational modes, one can identify the stable conformers and the energy barriers between them. For a flexible molecule like this compound, with several rotatable bonds, this analysis is crucial for understanding its preferred shapes in different environments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a molecule moves, flexes, and interacts with its surroundings over time.

The conformation and stability of this compound can be significantly influenced by the solvent. In a polar solvent like water, the polar urea and cyano groups are expected to form hydrogen bonds with water molecules. These interactions would stabilize the molecule and influence its conformational preferences. MD simulations can be used to study the radial distribution functions of water around different parts of the molecule, providing a detailed picture of the solvation shell. In contrast, in a non-polar solvent, intramolecular interactions would likely play a more dominant role in determining the molecular conformation.

To understand how this compound might behave in a biological context, MD simulations can be used to study its interactions with model environments such as lipid bilayers and aqueous solutions. nih.gov A lipid bilayer serves as a simple model for a cell membrane. Simulations can reveal whether the molecule tends to adsorb to the surface of the bilayer, insert into the hydrophobic core, or remain in the aqueous phase. nih.gov

The amphipathic nature of this compound, with its polar urea and cyano groups and non-polar phenyl and isopropyl groups, suggests it may exhibit interesting behavior at the water-lipid interface. The orientation and dynamics of the molecule within the bilayer can provide insights into its potential to cross cell membranes. These simulations are computationally intensive but offer invaluable information for predicting the bioavailability and mechanism of action of drug-like molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical aspect only)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov The theoretical aspect of QSAR involves identifying and calculating molecular descriptors that are likely to be correlated with the activity of interest. These descriptors can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. For this compound, the electron-withdrawing nature of the cyanophenyl group and the hydrogen bonding capacity of the urea moiety would be important electronic features.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. The bulky isopropyl group would be a key contributor to the steric properties of the molecule.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

Once a set of relevant descriptors is calculated for a series of related compounds with known activities, statistical methods such as multiple linear regression or machine learning algorithms can be used to build a QSAR model. nih.gov This model can then be used to predict the activity of new, untested compounds like this compound. It is a powerful tool in the early stages of drug discovery for prioritizing compounds for synthesis and testing.

Molecular Docking Studies for Ligand-Target Interactions (pre-clinical, in vitro targets)

Extensive searches of scientific databases and literature have revealed no specific molecular docking studies conducted on the compound this compound. While the broader class of urea derivatives is a subject of interest in computational drug design, research focusing on the precise binding interactions and potential biological targets of this particular molecule is not publicly available.

Molecular docking is a computational technique used to predict how a molecule, such as this compound, might bind to a specific protein target. This method is instrumental in preclinical research for identifying potential therapeutic agents and elucidating their mechanisms of action at a molecular level. Such studies typically provide data on binding energies, which indicate the strength of the interaction, and visualize the specific amino acid residues within the protein's binding site that interact with the ligand.

In the absence of specific data for this compound, it is not possible to provide detailed research findings, including data tables on its binding affinities or the key amino acid interactions with any preclinical or in vitro targets. Further computational and experimental research would be required to elucidate the specific ligand-target interactions of this compound.

Mechanistic Chemical Biology Studies of 1 3 Cyanophenyl 3 Propan 2 Yl Urea and Analogues

In Vitro Enzyme Inhibition and Activation Studies

Urea (B33335) derivatives are recognized for their structural flexibility and ability to form specific hydrogen bonds with biological targets, making them a valuable scaffold in medicinal chemistry. mdpi.com The urea moiety, with its capacity to act as both a hydrogen bond donor and acceptor, allows for precise interactions with enzymes. mdpi.com

Kinetic Analysis of Enzyme Modulation

Kinetic analyses are crucial for understanding how a compound affects an enzyme's activity. These studies measure parameters like the inhibition constant (Kᵢ) or the concentration required for 50% inhibition (IC₅₀), providing a quantitative measure of potency. For instance, in the study of nitrate (B79036) reductase, kinetic analysis revealed a dual-affinity for its substrate, and inhibitor studies with azide (B81097) showed complex kinetic changes, suggesting a regulatory binding site on the enzyme. nih.gov While specific kinetic data for 1-(3-cyanophenyl)-3-(propan-2-yl)urea is not detailed in the provided results, the general approach involves incubating the enzyme with varying concentrations of the inhibitor and substrate to determine the mode of inhibition (e.g., competitive, non-competitive).

Identification of Specific Molecular Targets (e.g., kinases, reductases, hydrolases)

Research has identified several molecular targets for urea-based compounds, including kinases, reductases, and hydrolases.

Kinases: Diaryl ureas are known to act as type II kinase inhibitors, binding to a hydrophobic pocket adjacent to the ATP binding site. mdpi.com This has been a key strategy in the development of cancer therapies targeting protein kinases like p38, Raf-1, and cyclin-dependent kinases. researchgate.net For example, sorafenib, a diaryl urea, is a potent inhibitor of Raf-1 kinase. researchgate.net Another study on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogues demonstrated inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase, with compound 7c showing an IC₅₀ value of 42.91 ± 0.80 nM. nih.gov

Reductases: A study on diaryl ureas identified 3-oxoacyl-(acyl-carrier-protein) reductase FabG as a target, with various analogues showing IC₅₀ values ranging from 30 to 200 nM. mdpi.com

Hydrolases: Soluble epoxide hydrolase (sEH) is another enzyme targeted by urea-containing compounds. mdpi.com Bifunctional epoxide hydrolase 2 has also been identified as a target for diaryl ureas. mdpi.com

The following table summarizes the inhibitory activities of some urea analogues against various enzymes.

| Compound/Analogue Class | Enzyme Target | IC₅₀ (nM) |

| Diaryl Urea Analogues | 3-oxoacyl-(acyl-carrier-protein) reductase FabG | 30 - 200 |

| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (7c) | Epidermal Growth Factor Receptor (EGFR) | 42.91 ± 0.80 |

| Sorafenib | Raf-1 Kinase | 6 |

| Diaryl Urea (Q3B) | Bifunctional epoxide hydrolase 2 | 86 |

Receptor Binding and Modulation Investigations (in vitro binding assays)

In addition to enzyme inhibition, urea derivatives have been investigated for their ability to bind to and modulate various receptors.

Radioligand Binding Assays and Competition Studies

Radioligand binding assays are a fundamental tool for characterizing receptor-ligand interactions. nih.gov These assays use a radiolabeled ligand to measure its binding affinity (Kd) and the density of receptors (Bmax). nih.gov Competition binding experiments, where an unlabeled compound competes with the radioligand, are used to determine the affinity (Ki) of the unlabeled compound for the receptor. nih.govnih.gov For example, in the characterization of a new histamine (B1213489) H3 receptor radioligand, saturation binding experiments determined a pKd of 9.25, and competition assays were used to evaluate the affinity of other known ligands. nih.gov While specific radioligand binding data for this compound is not available in the search results, this methodology is standard for assessing the receptor binding profile of such compounds.

Functional Assays for Receptor Agonism or Antagonism (in vitro cellular responses)

Functional assays are employed to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). nih.gov For instance, in the study of sigma-2 receptor ligands, cell viability and caspase-3 activation assays were used to classify compounds as agonists, partial agonists, or antagonists based on their cellular responses relative to a known agonist. nih.gov Similarly, for formyl peptide receptor 2 (FPR2) agonists, the ability to induce calcium mobilization in cells was measured to determine their agonist activity (EC₅₀). nih.gov The potential for functional antagonism was also assessed by measuring the inhibition of calcium mobilization induced by a standard agonist. nih.gov

Cellular Pathway Modulation Studies (in vitro cellular assays)

The interaction of compounds with their molecular targets ultimately leads to the modulation of cellular pathways. In vitro cellular assays are used to investigate these effects. For example, the activation of caspase-3, a key enzyme in the apoptotic pathway, was used as a functional assay for sigma-2 receptor ligands. nih.gov The EC₅₀ values for cytotoxicity were found to be comparable to those for caspase-3 activation, indicating a link between receptor engagement and the induction of apoptosis. nih.gov Another example is the study of formyl peptide receptor 2 (FPR2) agonists, where their ability to induce Ca²⁺ mobilization in transfected cells was a key measure of their activity and modulation of this specific cellular signaling pathway. nih.gov

Investigation of Apoptosis Induction in Cancer Cell Lines (in vitro)

The induction of apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents. Aryl urea and thiourea (B124793) derivatives have demonstrated significant pro-apoptotic capabilities in various cancer cell lines. researchgate.netnih.gov

Studies on structurally related 1,3-disubstituted thiourea derivatives have shown potent pro-apoptotic activity. For instance, certain thiourea analogs induced late-stage apoptosis in 95-99% of colon cancer cells (SW480 and SW620) and 73% of leukemia cells (K-562). nih.gov Similarly, a novel bis-aryl urea compound, N69B, was found to trigger apoptosis in tumor cells through a pathway involving Bid, Bax, Cytochrome C, and caspases 9 and 3, with cathepsin D acting as a key mediator. researchgate.net Other research on 1,3-diphenylurea (B7728601) derivatives appended with aryl pyridine (B92270) has identified compounds that induce total apoptosis in 33.19% of MCF-7 breast cancer cells. nih.gov

Given these findings, it is plausible that This compound could also function as an apoptosis inducer. The cyanophenyl group, an electron-withdrawing substituent, is often found in effective antiproliferative agents. nih.gov The urea functional group is critical for forming stable hydrogen bonds with protein targets, which can trigger downstream signaling cascades leading to apoptosis. nih.gov

Table 1: Apoptosis Induction by Analogues of this compound

| Compound Type | Cell Line | Apoptotic Effect | Reference |

|---|---|---|---|

| 1,3-Disubstituted Thioureas | SW480, SW620 (Colon Cancer) | 95-99% late apoptosis | nih.gov |

| 1,3-Disubstituted Thioureas | K-562 (Leukemia) | 73% late apoptosis | nih.gov |

| Bis-aryl urea (N69B) | Murine and Human Cancer Cells | Induction via Bid/Bax/Cytochrome C/caspase pathway | researchgate.net |

Cell Cycle Analysis in Cellular Models (in vitro)

Aryl urea compounds frequently exert their antiproliferative effects by causing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing and proliferating.

For example, hydroxyurea, a simple urea derivative, is known to induce S-phase cell cycle arrest by inhibiting ribonucleotide reductase. nih.gov However, more complex aryl urea derivatives can induce arrest at different phases. One study on a 1,3-diphenylurea derivative demonstrated a significant increase in the G2/M phase cell population in MCF-7 cells, from 11.85% in control cells to 33.81% in treated cells. nih.gov Similarly, some pyrazinyl-aryl urea derivatives, which are analogues of the multi-kinase inhibitor regorafenib, have also been shown to impact the cell cycle. nih.gov The specific phase of arrest can depend on the cell type and the full chemical structure of the compound.

Based on the activity of its analogues, This compound could potentially arrest the cell cycle in cancer cells. The exact mechanism and the specific cell cycle phase affected would require empirical validation through techniques such as flow cytometry.

Table 2: Cell Cycle Arrest Induced by Analogues

| Compound/Analogue | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| 1,3-Diphenylurea Appended Aryl Pyridine | MCF-7 | Arrest at G2/M phase (33.81% of cells) | nih.gov |

| Hydroxyurea | General | S-phase arrest | nih.gov |

Cytokine Production Modulation in Immune Cell Models (in vitro)

The urea scaffold is also found in compounds that modulate the immune system, including the production of cytokines. Cytokines are signaling proteins that play a crucial role in inflammation and immune responses.

Research on 1,3-disubstituted thiourea derivatives has shown that these compounds can act as inhibitors of interleukin-6 (IL-6) secretion in SW480 and SW620 colon cancer cells, reducing its production by 23-63%. nih.gov Another urea-containing compound, AT9283, was found to suppress the secretion of inflammatory cytokines IL-4 and TNF-α in mast cells. nih.gov This suggests that certain urea derivatives can have anti-inflammatory effects by modulating cytokine release.

Therefore, it is conceivable that This compound could modulate cytokine production in immune cells. This would be a significant area of investigation to determine its potential immunomodulatory properties.

Table 3: Cytokine Modulation by Urea Analogues

| Compound Type | Cell Model | Cytokine(s) Affected | Effect | Reference |

|---|---|---|---|---|

| 1,3-Disubstituted Thioureas | SW480, SW620 | Interleukin-6 (IL-6) | Secretion decreased by 23-63% | nih.gov |

Unraveling Molecular Mechanisms of Action (pre-clinical, in vitro)

Understanding the direct molecular targets and the subsequent perturbation of signaling pathways is crucial for characterizing the mechanism of action of any bioactive compound.

Identification of Protein-Ligand Interaction Sites

The biological activity of diaryl ureas is fundamentally linked to their ability to bind to specific protein targets. The urea moiety itself is a key pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which allows for precise and strong interactions with protein binding sites. mdpi.com

A detailed analysis of diaryl urea-protein complexes reveals several common interaction patterns. The urea group often forms anchoring hydrogen bonds within the binding pocket of a target protein. mdpi.com The aryl rings, such as the cyanophenyl group in the compound of interest, contribute significantly to binding affinity through various non-covalent interactions, including:

π-π stacking: Interactions between the aromatic ring of the ligand and aromatic amino acid residues like phenylalanine and tryptophan.

CH-π interactions: These are the most frequent non-bonded interactions, occurring between the aromatic rings and aliphatic side chains of amino acids such as alanine (B10760859) and valine. mdpi.com

The specific protein targets for This compound are not yet identified. However, based on its structural similarity to known inhibitors, potential targets could include protein kinases (e.g., VEGFR, PDGFR, Raf kinases) and histone deacetylases (HDACs). researchgate.netnih.gov For instance, a compound containing an N-3-cyanophenyl urea structure was identified as an inhibitor of SIRT1/2, which are class III HDACs. nih.gov

Insights into Signaling Pathway Perturbation

By binding to key proteins, aryl urea derivatives can disrupt intracellular signaling pathways that are often dysregulated in diseases like cancer.

Many aryl urea compounds are known kinase inhibitors. Sorafenib, a well-known diaryl urea, blocks the RAF/MEK/ERK signaling pathway and inhibits Vascular Endothelial Growth Factor Receptor (VEGFR), thereby impeding tumor cell proliferation. researchgate.net Other diaryl ureas have been developed as dual inhibitors of c-MET and VEGFR-2, two receptor tyrosine kinases that play critical roles in angiogenesis, cell survival, and proliferation. nih.gov For example, the inhibition of these kinases by a 1,3-diphenylurea derivative led to the suppression of downstream signaling, inducing apoptosis in breast cancer cells. nih.gov

Given these precedents, This compound could potentially perturb similar signaling pathways. The presence of the cyanophenyl group, a feature in some kinase inhibitors, suggests that it might interfere with ATP binding or allosteric sites on various kinases, leading to the inhibition of their activity and the subsequent downstream signaling events that control cell fate.

Structure Activity Relationship Sar Elucidation of 1 3 Cyanophenyl 3 Propan 2 Yl Urea Derivatives

Impact of Aryl Substituent Modifications on In Vitro Activity

The substituted phenyl ring is a key structural component of 1-(3-cyanophenyl)-3-(propan-2-yl)urea, playing a significant role in the molecule's interaction with target proteins. Modifications to this aryl group, including the position and nature of its substituents, have profound effects on the compound's in vitro activity.

The electronic properties of substituents on the aryl ring, whether they are electron-donating or electron-withdrawing, are a major determinant of a derivative's biological activity. Studies on various diaryl and phenyl urea (B33335) derivatives consistently show that the electronic nature of the aromatic ring influences bioactivity. mdpi.com For cytokinin-like compounds, it has been observed that the introduction of substituents into the aromatic ring generally increases activity, with electron-withdrawing substituents often leading to a greater effect than electron-donating ones. nih.govresearchgate.net

For instance, in series of related diaryl ureas, compounds with a chloro group (an electron-withdrawing substituent) on the phenyl ring proximal to the urea moiety exhibited stronger antiproliferative activity. researchgate.net Specifically, para-substituted chloro derivatives showed potent IC50 values. nih.gov Conversely, the presence of hydroxyl groups, which are electron-donating, on the phenyl ring has been found to reduce the antiproliferative activities of 1,3-disubstituted urea derivatives. nih.gov This reduction in activity may be due to a decrease in cell membrane permeability caused by the hydroxyl groups. nih.gov Similarly, the introduction of a nitro group, a strong electron-withdrawing group, at the C-3 position of the aromatic ring was found to generally decrease activity in another series of compounds. nih.gov

The chemoselectivity of reactions involving aryl rings can also be correlated with the electron density of the ring, where substrates with more electron-withdrawing substituents sometimes lead to different reaction pathways or by-products. mdpi.com This highlights the sensitive dependence of molecular interactions on the electronic environment of the aryl group.

Table 1: Impact of Electronic Effects of Aryl Substituents on Bioactivity

| Substituent | Electronic Effect | General Impact on Antiproliferative Activity | Source |

| Chloro (Cl) | Electron-withdrawing | Increased activity | researchgate.netnih.gov |

| Hydroxyl (OH) | Electron-donating | Decreased activity | nih.gov |

| Nitro (NO₂) | Electron-withdrawing | Generally decreased activity | nih.gov |

Beyond electronics, the size and position of substituents on the aryl ring introduce steric effects that govern the molecule's ability to fit into a target's binding site. Proper topographical complementarity is essential for potent bioactivity. SAR studies have shown that the position of a substituent is crucial. For example, in a series of (E)-styryl bromophenyl ureas, para-substitution resulted in a greater inhibition of cell proliferation compared to meta or ortho-substituted analogues. nih.gov

This observation is echoed in other studies where 4-substituted (para) phenyl ureas were found to be more active than 2-substituted (ortho) derivatives. itmedicalteam.pl The reduced activity of ortho-substituted compounds is often attributed to steric hindrance, which can prevent the molecule from adopting the optimal conformation for binding. itmedicalteam.pl The introduction of bulky groups can also disrupt planarity, which may be beneficial or detrimental depending on the target. For instance, inserting substituents at the ortho position of the N-aryl group can disrupt planarity and promote the formation of specific intermolecular hydrogen bonds. nih.gov

Influence of Alkyl Chain Variations and Branching

In the context of soluble epoxide hydrolase (sEH) inhibitors, which often feature a urea scaffold, lipophilic fragments are key to activity. mdpi.com The nature of aliphatic moieties on the urea nitrogen can affect properties like solubility in nonpolar solvents. nih.gov For example, N,N′-di(2,6-diisopropylphenyl)urea was found to be uniquely soluble in carbon tetrachloride among several symmetrical diaryl ureas, highlighting the impact of branched alkyl groups on physical properties that can influence bioavailability. nih.gov The systematic variation of the alkyl chain—from linear to branched, and incorporating cyclic fragments like adamantane—is a common strategy to optimize binding affinity by exploring hydrophobic pockets in the target protein. mdpi.com

Role of Urea Linkage Modification and Substitutions

The urea linkage (-NH-CO-NH-) is a cornerstone of the structure of these derivatives, primarily due to its ability to form key hydrogen bonding interactions with biological targets. researchgate.net The two NH groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.govresearchgate.net The X-ray structure of a urea-derived inhibitor bound to soluble epoxide hydrolase showed the urea moiety mimicking the transition state and forming strong hydrogen bonds with critical amino acid residues (Asp333 and Tyr381). nih.gov

Modifying this central linkage offers a powerful tool for SAR studies. One common modification is the substitution of the urea's oxygen with sulfur to create a thiourea (B124793). This change can alter the hydrogen bonding capacity and electronic properties of the linker. hilarispublisher.com Another important modification is N-alkylation, such as the introduction of a methyl group on one of the urea nitrogens. nih.gov N-methylation can disrupt the planarity of the urea derivative and increase its solubility. nih.gov For example, N-methyl-N-1-naphthyl urea showed a 110-fold increase in solubility compared to its non-methylated parent compound. nih.gov This conformational change from a trans,trans to a cis,cis conformation upon N-methylation can be a deliberate design strategy. nih.gov

Furthermore, replacing the urea group with other linkers, such as an amide, can have a significant impact. In one study, substituting an amide group for an ester group in a diaryl urea scaffold led to a marked increase in antiproliferative activity. researchgate.netnih.gov

Table 2: Effect of Urea Linkage Modifications on Derivative Properties

| Modification | Consequence | Example Application/Effect | Source |

| Replacement with Thiourea | Alters H-bonding and electronics | Investigated for antimicrobial activity | hilarispublisher.com |

| N-methylation | Disrupts planarity, increases solubility | 110-fold solubility increase in N-methyl-N-1-naphthyl urea | nih.gov |

| Replacement with Amide | Can enhance biological activity | Increased antiproliferative activity over ester analogues | researchgate.netnih.gov |

Stereochemical Considerations in Activity Profiles

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological profiles. For complex urea derivatives that possess stereocenters, it is vital to resolve and test the individual enantiomers. A study on the enantiomers of R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a related anticancer agent, found that the biological activity resided primarily in one enantiomer. unamur.be The R-enantiomer was identified as the active eutomer, demonstrating the importance of stereochemistry for its specific biological effects. unamur.be

The urea functionality itself has conformational restrictions due to resonance. nih.gov While simple N,N'-diphenylureas typically adopt a trans,trans conformation, the introduction of substituents can favor other arrangements. nih.gov For oligomeric aromatic ureas with chiral centers and N,N'-dimethylated urea moieties, a dynamic helical structure can form in solution, which can be exploited to create functional molecules with unique properties. nih.gov

Design Principles Derived from SAR Studies for Future Compound Development

The collective findings from SAR studies on this compound and related compounds provide a clear set of principles to guide the design of future derivatives with enhanced therapeutic potential. nih.govhilarispublisher.comnih.govmdpi.com

Optimize Aryl Substitution: The aryl ring is a prime target for optimization. The introduction of small, electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring is often beneficial for antiproliferative activity. researchgate.netnih.gov Bulky substituents are generally disfavored, especially at the ortho-position, to avoid steric clash. itmedicalteam.pl

Fine-Tune Lipophilicity via the Alkyl Group: The alkyl substituent should be optimized to enhance hydrophobic interactions within the target's binding pocket. This can involve exploring various branched and cyclic alkyl groups to improve potency and pharmacokinetic properties. mdpi.com

Leverage the Urea Moiety for Hydrogen Bonding: The urea linker is critical for target engagement and should generally be conserved. nih.govresearchgate.net However, strategic N-methylation can be employed to modulate conformation and improve solubility without losing key interactions. nih.gov Replacing the urea with a bioisostere like an amide could also be a viable strategy to enhance activity. nih.gov

Control Stereochemistry: For any new derivative containing a chiral center, the synthesis of individual enantiomers is essential to identify the active eutomer and eliminate potential "isomeric ballast," thereby increasing therapeutic efficacy. unamur.be

Incorporate Rigidity: Introducing rigid linkers, such as vinyl, ethynyl, or phenyl groups, between the core urea structure and other parts of the molecule has been shown to yield significant inhibitory activity against various cancer cell lines. researchgate.net

By adhering to these design principles, medicinal chemists can more efficiently navigate the chemical space to develop novel urea derivatives with improved activity profiles for potential therapeutic applications. researchgate.netdocumentsdelivered.com

Applications of 1 3 Cyanophenyl 3 Propan 2 Yl Urea As a Research Probe and Lead Compound

Utility in Chemical Biology as a Mechanistic Tool

In the realm of chemical biology, small molecules are indispensable tools for probing and understanding complex biological processes. While direct studies on 1-(3-Cyanophenyl)-3-(propan-2-yl)urea as a mechanistic tool are not extensively documented in publicly available literature, the broader class of cyanophenyl ureas has been instrumental in elucidating enzyme function and cellular pathways. The urea (B33335) functionality is capable of forming stable hydrogen bonds with protein and receptor targets, an interaction that is fundamental to their biological activity and utility as research probes. nih.gov

The cyanophenyl moiety, an electron-withdrawing group, can influence the electronic properties of the urea core, potentially modulating its binding affinity and selectivity for specific biological targets. This allows for the systematic investigation of structure-activity relationships (SAR), where variations in this part of the molecule can lead to a deeper understanding of the target's binding pocket topology and chemical environment.

Role in Medicinal Chemistry Research as a Lead Structure

The journey of a drug from concept to clinic often begins with a "lead compound," a molecule that exhibits a desired biological activity and serves as a starting point for optimization. This compound, with its simple yet functionally rich structure, represents a promising scaffold for medicinal chemistry research.

Scaffold for Rational Drug Design (pre-clinical)

Rational drug design relies on a detailed understanding of the interaction between a drug and its biological target. The phenylurea scaffold is a well-established pharmacophore in drug discovery, notably present in multi-kinase inhibitors like Sorafenib. nih.gov The urea group plays a crucial role in binding to the kinase domain of receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) by forming key hydrogen bonds with amino acid residues such as glutamate (B1630785) and aspartate. mdpi.com

The 3-cyanophenyl group of this compound offers a specific substitution pattern that can be exploited for rational design. For instance, in a study on N-aryl-N'-(3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas, a compound bearing a 3-cyanophenyl group, namely R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea (Compound 18), was identified as a potent inhibitor of histone deacetylase (HDAC) class III sirtuins 1 and 2 (SIRT1/2). nih.gov This discovery highlights the potential of the 3-cyanophenyl urea scaffold in the design of new anticancer agents. nih.gov

Below is a table detailing the properties of this compound and a related research compound.

| Property | This compound | R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea |

| CAS Number | 1038255-83-2 clearsynth.combldpharm.com | Not specified in the provided context |

| Molecular Formula | C11H13N3O bldpharm.com | C26H32N4O4 |

| Molecular Weight | 203.24 g/mol bldpharm.com | 464.56 g/mol |

| Biological Target | Not explicitly defined in provided context | SIRT1/2 (Histone Deacetylase Class III) nih.gov |

| Therapeutic Area | Not explicitly defined in provided context | Oncology (pre-clinical) nih.gov |

Development of Targeted Molecular Probes (pre-clinical)

Targeted molecular probes are essential for visualizing and quantifying biological molecules and processes in vitro and in vivo. These probes are often derived from lead compounds by incorporating a reporter group, such as a fluorophore. The development of such probes from the this compound scaffold holds potential for studying its biological targets.

Contribution to Understanding Biological Pathways (pre-clinical)

By serving as a lead compound for inhibitors of specific enzymes, this compound and its analogs can contribute significantly to our understanding of biological pathways, particularly in disease states like cancer.

The discovery of a 3-cyanophenyl urea derivative as a sirtuin inhibitor provides a clear example. nih.gov Sirtuins are a class of enzymes that play crucial roles in various cellular processes, including gene expression, metabolism, and DNA repair, through the deacetylation of histone and non-histone proteins. The identification of a selective inhibitor allows researchers to dissect the specific roles of SIRT1 and SIRT2 in cancer cell proliferation and survival. The study on the related compound demonstrated that its antiproliferative activity in glioma cells was linked to its ability to inhibit these sirtuins, leading to increased acetylation of their protein targets. nih.gov This research, initiated from a cyanophenyl urea scaffold, helps to unravel the complex signaling networks that contribute to cancer and can identify new nodes for therapeutic intervention.

Furthermore, the broad activity of many urea-based compounds against various kinases means that derivatives of this compound could be used to probe the roles of different kinase signaling pathways in cellular function and disease.

Future Research Directions and Unexplored Avenues for 1 3 Cyanophenyl 3 Propan 2 Yl Urea

Development of Novel Synthetic Routes with Enhanced Sustainability

Currently, detailed and optimized synthetic methodologies for 1-(3-Cyanophenyl)-3-(propan-2-yl)urea are not extensively reported in peer-reviewed literature. The traditional synthesis of urea (B33335) derivatives often involves the reaction of an amine with an isocyanate. Future research should focus on developing more sustainable and efficient synthetic pathways. This could involve exploring green chemistry principles such as the use of less hazardous reagents, renewable solvents, and catalytic methods to improve atom economy and reduce environmental impact. Investigating one-pot synthesis protocols or flow chemistry approaches could also offer significant advantages in terms of yield, purity, and scalability.

Advanced Spectroscopic Studies of Ligand-Target Complexes (in vitro)

A critical area for future investigation lies in understanding how this compound interacts with biological molecules. Advanced spectroscopic techniques will be instrumental in elucidating these interactions at a molecular level. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry could provide invaluable data on the binding affinity, stoichiometry, and conformational changes that occur when the compound forms a complex with a biological target. Such studies are fundamental to identifying its mechanism of action and potential therapeutic relevance.

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Interactions

To gain a holistic view of the biological effects of this compound, future research should embrace a systems biology approach. The integration of multi-omics data, including genomics, proteomics, and metabolomics, can reveal the broader impact of the compound on cellular pathways and networks. For instance, transcriptomic analysis could identify genes that are up- or down-regulated in response to the compound, while proteomics could uncover changes in protein expression levels. This comprehensive data will be crucial for understanding its on-target and off-target effects.

Exploration of New In Vitro Biological Targets and Pathways

The specific biological targets of this compound are yet to be identified. A logical next step in its research trajectory is to screen the compound against a wide array of in vitro biological targets. This could include a diverse panel of enzymes, receptors, and ion channels implicated in various disease states. High-throughput screening campaigns could rapidly identify potential biological activities and pave the way for more focused mechanistic studies. The exploration of its effects on novel signaling pathways will be essential to uncovering its therapeutic potential.

Predictive Modeling for In Vitro Activity and Selectivity

Computational approaches can significantly accelerate the research and development process. Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations, can be employed to forecast the in vitro activity and selectivity of this compound and its analogs. These models can help in prioritizing compounds for synthesis and biological testing, thereby optimizing resources and expediting the discovery of lead candidates with improved potency and selectivity.

Potential for Material Science Applications

While the primary focus of research for many urea derivatives is in the pharmaceutical realm, their unique chemical structures can also lend themselves to applications in material science. The presence of hydrogen bond donors and acceptors in the urea moiety, along with the cyano group, suggests that this compound could participate in the formation of supramolecular assemblies or coordination polymers. Future investigations could explore its potential use in the development of novel materials with interesting optical, electronic, or self-healing properties, although current literature does not yet indicate research in this direction.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Cyanophenyl)-3-(propan-2-yl)urea, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of urea derivatives typically involves coupling substituted isocyanates with amines under controlled conditions. For this compound, a two-step approach is recommended:

Isocyanate Preparation : React 3-cyanophenylamine with phosgene or a safer equivalent (e.g., triphosgene) in dichloromethane at 0–5°C to form 3-cyanophenyl isocyanate.

Urea Formation : Add isopropylamine dropwise to the isocyanate solution in anhydrous tetrahydrofuran (THF) at room temperature, using triethylamine as a base to neutralize HCl byproducts.

Optimization Parameters :

- Solvent polarity (e.g., THF vs. DMF) to balance reactivity and solubility.

- Temperature control (0–25°C) to minimize side reactions.

- Stoichiometric ratios (1:1.2 isocyanate:amine) to ensure complete conversion.

Analytical validation via HPLC (C18 column, acetonitrile/water gradient) and H NMR (δ 6.8–7.5 ppm for aromatic protons) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural confirmation and purity assessment:

- FT-IR : Detect urea C=O stretching (~1640–1680 cm) and cyano C≡N (~2220 cm).

- H/C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and isopropyl CH groups (δ 1.2–1.4 ppm).

- HPLC-MS : Use a reverse-phase C18 column with ESI+ ionization to confirm molecular ion [M+H].

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

Purity thresholds >98% are advisable for biological assays .

Advanced Research Questions

Q. How can mechanistic pathways for side reactions during synthesis be elucidated, and what strategies mitigate these?

- Methodological Answer : Side reactions (e.g., dimerization or hydrolysis) can be studied via:

- Kinetic Monitoring : Use in situ FT-IR or Raman spectroscopy to track isocyanate consumption.

- Isotopic Labeling : Introduce N-labeled amines to trace urea bond formation via N NMR.

- Computational Modeling : Apply density functional theory (DFT) to compare activation energies of desired vs. competing pathways.

Mitigation strategies include: - Strict anhydrous conditions (molecular sieves, inert atmosphere).

- Lowering reaction temperature (<10°C) to reduce hydrolysis .

Q. What computational approaches are suitable for predicting the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs).

- QSAR Modeling : Employ partial least squares (PLS) regression on descriptors like logP, molar refractivity, and H-bond donor/acceptor counts.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

Validate predictions with in vitro assays (e.g., enzyme inhibition IC) and correlate with computational metrics .

Q. How can contradictory data in solubility or stability studies be resolved methodologically?

- Methodological Answer : Contradictions often arise from variability in experimental conditions. Address this via:

- Standardized Protocols : Use OECD guidelines for solubility (shake-flask method) and hydrolytic stability (pH 1–13 buffers at 37°C).

- Inter-laboratory Reproducibility : Collaborate with independent labs to verify results.

- Advanced Analytics : Combine DSC (decomposition onset) and PXRD (polymorph identification) to explain stability discrepancies.

Statistical tools like ANOVA (p < 0.05) quantify significance of observed differences .

Theoretical and Interdisciplinary Questions

Q. How can factorial design enhance the optimization of this compound synthesis?

- Methodological Answer : A 2 factorial design evaluates three variables (temperature, solvent, catalyst) at two levels:

- Factors :

- Temperature (25°C vs. 40°C)

- Solvent (THF vs. DMF)

- Catalyst (EtN vs. DBU)

- Response Variables : Yield, purity, reaction time.

Statistical analysis via Minitab or Design-Expert identifies significant interactions (e.g., solvent-catalyst synergy) and optimizes conditions .

Q. What interdisciplinary approaches integrate this compound into materials science or drug delivery systems?

- Methodological Answer :

- Polymer Hybrids : Copolymerize with PEG-diisocyanate to create pH-responsive hydrogels (characterize swelling ratios via gravimetry).

- Nanoparticle Loading : Use solvent evaporation to encapsulate in PLGA nanoparticles; assess release kinetics (HPLC) and cytotoxicity (MTT assay).

- Catalytic Applications : Immobilize on mesoporous silica for heterogeneous catalysis (monitor via FT-IR and BET surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.